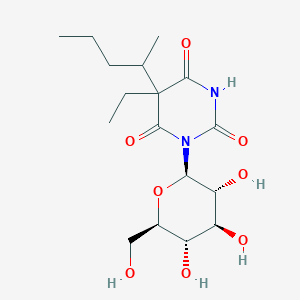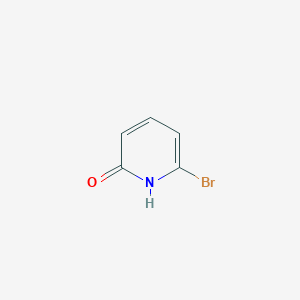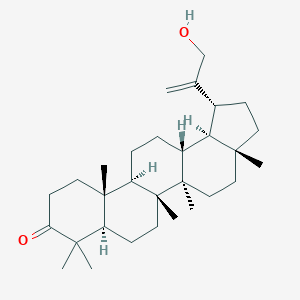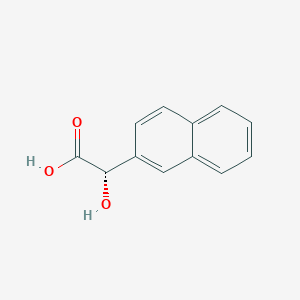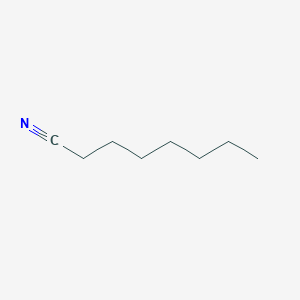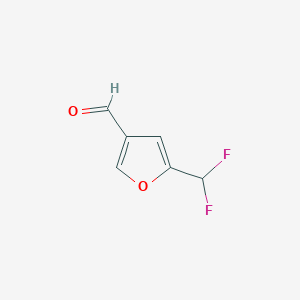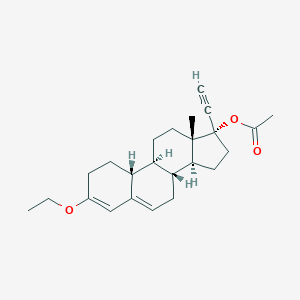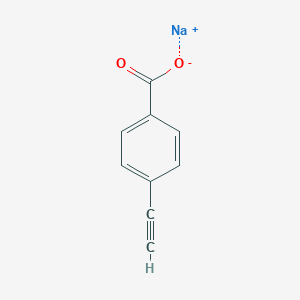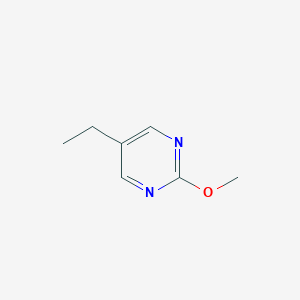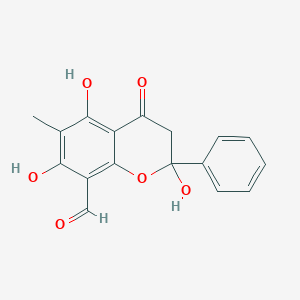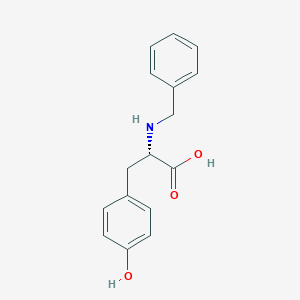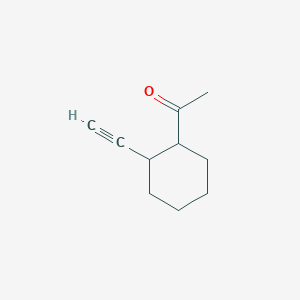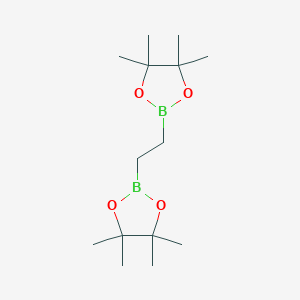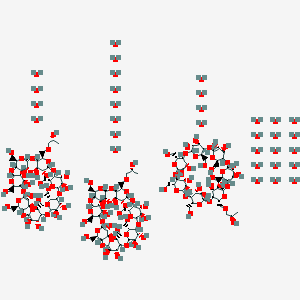![molecular formula C12H13F3N4O7 B114927 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione CAS No. 143309-76-6](/img/structure/B114927.png)
8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione is a compound that has received significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione has been extensively studied for its potential applications in various fields. In biomedical research, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe in imaging studies.
Mecanismo De Acción
The mechanism of action of 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione is not fully understood. However, studies have shown that it can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). It can also induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione can have various biochemical and physiological effects. It can reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It can also inhibit the growth and proliferation of cancer cells and reduce viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione in lab experiments is its high specificity and potency. It can selectively target certain enzymes and pathways, making it a valuable tool for studying their functions. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and viral infections. Further studies are needed to investigate its safety and efficacy in clinical trials. Another area of research is the development of new synthesis methods that can improve the yield and scalability of this compound. Additionally, studies are needed to further elucidate its mechanism of action and identify new targets for its use.
Conclusion:
In conclusion, 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione is a compound that has significant potential for various scientific research applications. Its complex synthesis method and high specificity make it a valuable tool for studying enzymes and pathways. Further research is needed to fully understand its mechanism of action and identify new targets for its use.
Métodos De Síntesis
The synthesis of 8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione is a complex process that involves multiple steps. The most commonly used method involves the reaction of 2-amino-4,6,7-trimethylpteridine-3,5-dione with formaldehyde and L-threonine in the presence of a catalyst. The resulting product is then treated with trifluoroacetic anhydride to obtain the final compound.
Propiedades
Número CAS |
143309-76-6 |
|---|---|
Nombre del producto |
8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione |
Fórmula molecular |
C12H13F3N4O7 |
Peso molecular |
382.25 g/mol |
Nombre IUPAC |
8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione |
InChI |
InChI=1S/C12H13F3N4O7/c13-12(14,15)7-10(25)19(1-3(21)6(23)4(22)2-20)8-5(16-7)9(24)18-11(26)17-8/h3-4,6,20-23H,1-2H2,(H2,17,18,24,26)/t3-,4+,6-/m0/s1 |
Clave InChI |
FYUJHEOHMJKNGM-RPDRRWSUSA-N |
SMILES isomérico |
C([C@@H]([C@@H]([C@@H](CO)O)O)O)N1C2=C(C(=O)NC(=O)N2)N=C(C1=O)C(F)(F)F |
SMILES |
C(C(C(C(CO)O)O)O)N1C2=C(C(=O)NC(=O)N2)N=C(C1=O)C(F)(F)F |
SMILES canónico |
C(C(C(C(CO)O)O)O)N1C2=C(C(=O)NC(=O)N2)N=C(C1=O)C(F)(F)F |
Sinónimos |
6-(trifluoromethyl)-7-oxo-8-ribityllumazine 6-F3Me-7-ORL 6-trifluoromethyl-7-oxo-8-(D-ribityl)lumazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



